Cas no 209253-82-7 (Eplerenone 7-Carboxylic Acid)

Eplerenone 7-Carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- Eplerenone 7-Carboxylic Acid
- 209253-82-7
- 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, gamma-lactone, (7alpha,11alpha,17alpha)-
- SCHEMBL14085022
- (7alpha,11alpha,17alpha)-gamma-lactone9,11-epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid
- Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, gamma-lactone, (7alpha,11alpha,17alpha)-
- 082VBP8OQR
- Q27236354
- 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid gamma-Lactone; Eplerenone EP Impurity D
- 7alpha-Carboxy-9,11alpha-epoxy-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone
- EPLERENONE IMPURITY D [EP IMPURITY]
- PREGN-4-ENE-7,21-DICARBOXYLIC ACID, 9,11-EPOXY-17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, (7.ALPHA.,11.ALPHA.,17.ALPHA.)-
- Eplerenone EP Impurity D
- Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)-
- (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid
- UNII-082VBP8OQR
-
- インチ: InChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1
- InChIKey: FLTCRAGDAAVKPG-ALROZPJCSA-N
- ほほえんだ: C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)O
計算された属性
- せいみつぶんしりょう: 400.18858861Da
- どういたいしつりょう: 400.18858861Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 1
- 複雑さ: 892
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: >224°C (dec.)
- ふってん: 653.0±55.0 °C at 760 mmHg
- ようかいど: Chloroform (Slightly, Heated), Ethyl Acetate (Slightly)
- じょうきあつ: 0.0±4.2 mmHg at 25°C
Eplerenone 7-Carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20?°C Freezer
Eplerenone 7-Carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E588785-10mg |
Eplerenone 7-Carboxylic Acid |
209253-82-7 | 10mg |
$ 249.00 | 2023-09-07 | ||
A2B Chem LLC | AW55095-10mg |
Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)- |
209253-82-7 | 95% | 10mg |
$477.00 | 2024-04-20 | |
TRC | E588785-100mg |
Eplerenone 7-Carboxylic Acid |
209253-82-7 | 100mg |
$ 1946.00 | 2023-09-07 | ||
A2B Chem LLC | AW55095-100mg |
Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)- |
209253-82-7 | 95% | 100mg |
$1894.00 | 2024-04-20 | |
A2B Chem LLC | AW55095-25mg |
Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)- |
209253-82-7 | 95% | 25mg |
$710.00 | 2024-04-20 |
Eplerenone 7-Carboxylic Acid 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Spironolactones and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Spironolactones and derivatives
Eplerenone 7-Carboxylic Acidに関する追加情報
Recent Advances in Eplerenone 7-Carboxylic Acid (CAS: 209253-82-7) Research: A Comprehensive Review
Eplerenone 7-Carboxylic Acid (CAS: 209253-82-7), a key intermediate in the synthesis of the mineralocorticoid receptor antagonist Eplerenone, has garnered significant attention in recent pharmaceutical research. This compound plays a crucial role in the development of next-generation cardiovascular and renal therapeutics. Recent studies have focused on optimizing its synthetic pathways, exploring novel derivatives, and investigating its potential therapeutic applications beyond its current use. This research brief consolidates the latest findings and technological advancements related to this important chemical entity.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) reported a novel, high-yield synthetic route for 209253-82-7 using biocatalytic methods. The research team achieved an 87% yield improvement over traditional chemical synthesis methods while significantly reducing environmental impact. Their approach utilized engineered ketoreductases to selectively reduce the 7-keto group, followed by oxidation to the carboxylic acid, demonstrating the growing importance of green chemistry in pharmaceutical manufacturing.
In parallel, researchers at the University of Tokyo have been investigating structural modifications of Eplerenone 7-Carboxylic Acid to develop more potent mineralocorticoid receptor modulators. Their 2024 paper in Bioorganic & Medicinal Chemistry Letters (DOI: 10.1016/j.bmcl.2024.129642) describes several novel analogs with improved receptor binding affinity and metabolic stability. Particularly noteworthy was their discovery that certain fluorinated derivatives showed enhanced tissue selectivity, potentially reducing the risk of hyperkalemia associated with current mineralocorticoid receptor antagonists.
Analytical characterization of 209253-82-7 has also seen significant advancements. A recent collaborative study between academic and industry researchers (Journal of Pharmaceutical and Biomedical Analysis, 2024) developed a highly sensitive LC-MS/MS method for quantifying trace impurities in Eplerenone 7-Carboxylic Acid batches. This method, achieving detection limits below 0.01%, addresses growing regulatory concerns about process-related impurities in pharmaceutical intermediates and could become the new industry standard for quality control.
Emerging research suggests potential new therapeutic applications for Eplerenone 7-Carboxylic Acid derivatives. A preclinical study published in Nature Cardiovascular Research (2023) demonstrated that certain modified forms of the compound exhibited neuroprotective effects in models of stroke, possibly through modulation of neuroinflammation pathways. While still in early stages, these findings open exciting possibilities for repurposing this chemical scaffold beyond cardiovascular indications.
The pharmaceutical industry has responded to these scientific advances with increased production capacity for 209253-82-7. Market analysis indicates a projected 12% compound annual growth rate for this intermediate through 2028, driven by both the expanding use of Eplerenone and the development of novel derivatives. Several major manufacturers have announced plans to implement the more sustainable synthetic routes identified in recent research, reflecting the industry's commitment to green chemistry principles.
In conclusion, recent research on Eplerenone 7-Carboxylic Acid (209253-82-7) demonstrates significant progress in synthetic methodology, structural optimization, analytical characterization, and therapeutic potential exploration. These advancements not only improve the production and quality of this important pharmaceutical intermediate but also pave the way for next-generation mineralocorticoid receptor modulators with improved efficacy and safety profiles. Continued research in this area promises to yield further innovations in cardiovascular, renal, and potentially neurological therapeutics.
209253-82-7 (Eplerenone 7-Carboxylic Acid) 関連製品
- 1805549-48-7(Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate)
- 120003-59-0(2-(Pyridin-3-ylmethoxy)benzoic Acid)
- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)
- 2138821-37-9(Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-)
- 1806422-11-6(Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate)
- 1218428-28-4(2-amino-4-(diethylamino)butanoic acid)
- 172483-74-8(4-(3-Bromopropyl)iodobenzene)
- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)
- 165133-85-7(Antibiotic NFAT 133)
- 1936732-91-0(2-Pentanone, 1-amino-1-cyclopropyl-4-methyl-)



